molecular formula C6H14N2 B1580663 1,3-Cyclohexanediamine CAS No. 3385-21-5

1,3-Cyclohexanediamine

Cat. No. B1580663
CAS RN: 3385-21-5
M. Wt: 114.19 g/mol
InChI Key: GEQHKFFSPGPGLN-UHFFFAOYSA-N
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Description

1,3-Cyclohexanediamine is a chemical compound with the molecular formula C6H14N2 . It is a colorless liquid with an ammoniacal odor . The compound is also known by other names such as 1,3-Diaminocyclohexane, and it has a ChemSpider ID of 17765 .


Molecular Structure Analysis

The molecular structure of 1,3-Cyclohexanediamine consists of a cyclohexane ring with two amine groups attached at the 1 and 3 positions . The average mass of the molecule is 114.189 Da, and its monoisotopic mass is 114.115700 Da .


Physical And Chemical Properties Analysis

1,3-Cyclohexanediamine has a density of 0.9±0.1 g/cm3, a boiling point of 191.1±8.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.7±3.0 kJ/mol and a flash point of 79.4±17.9 °C . The compound has a molar refractivity of 34.8±0.3 cm3, and its molar volume is 121.6±3.0 cm3 .

Scientific Research Applications

Polymer Synthesis

1,3-Cyclohexanediamine: is a valuable monomer in polymer chemistry. It’s used to synthesize various polymers, including polyamides and polyurethanes . These polymers have applications in creating fibers, resins, and plastics, which are integral to numerous industries ranging from textiles to automotive.

Pharmaceuticals

In the pharmaceutical industry, 1,3-Cyclohexanediamine serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are explored for their potential as anti-tumor drugs and other medicinal properties . The compound’s versatility in drug synthesis makes it a significant player in medicinal chemistry.

Materials Science

1,3-Cyclohexanediamine: is involved in the development of advanced materials. For instance, it’s used in the creation of self-healable and recyclable biobased epoxy thermosets, which have applications in sustainable materials development . These materials are crucial for environmental sustainability and reducing reliance on non-renewable resources.

Energy Storage

In the field of energy storage, 1,3-Cyclohexanediamine contributes to the enhancement of dielectric materials for capacitors . These materials are essential for improving the energy density and efficiency of capacitors, which are critical components in electronic devices and renewable energy systems.

Catalysis

1,3-Cyclohexanediamine: derivatives are used as catalysts in asymmetric synthesis reactions, such as Michael addition and Aldol reactions . These reactions are fundamental in organic synthesis, enabling the production of complex molecules with high selectivity and yield.

Green Chemistry

The compound plays a role in green chemistry initiatives, particularly in the synthesis of chemicals from renewable resources. It’s part of catalytic methodologies that aim to replace non-sustainable processes with more environmentally friendly alternatives .

Safety and Hazards

1,3-Cyclohexanediamine is harmful if swallowed and causes severe skin burns and eye damage . It is also a combustible liquid . Safety measures include not eating, drinking, or smoking when using this product, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 1,3-Cyclohexanediamine are not mentioned in the search results, its use in the production of biobased epoxy thermosets suggests potential applications in sustainable development and materials science .

properties

IUPAC Name

cyclohexane-1,3-diamine
Source PubChem
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InChI

InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQHKFFSPGPGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10863163
Record name 1,3-Cyclohexanediamine
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an ammoniacal odor; [DuPont MSDS]
Record name 1,3-Cyclohexanediamine
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Product Name

1,3-Cyclohexanediamine

CAS RN

3385-21-5, 26883-70-5
Record name 1,3-Cyclohexanediamine
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Record name 1,3-Diaminocyclohexane
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Record name 1,3-Cyclohexanediamine
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Record name 1,3-Cyclohexanediamine
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Record name Cyclohex-1,3-ylenediamine
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Record name trans-1,3-Cyclohexanediamine
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Synthesis routes and methods

Procedure details

Analogously to Example 1, 2-(trans-3-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=9.32 minutes, and 2-(cis-3-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=9.19 minutes, are obtained from 308 mg (1.00 mmol) of 2-chloro-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine [described in Stage 1.2] and 3.26 g (28.6 mmol) of 1,3-diamino-cyclohexane (cis/trans mixture) after 13 h at 100° C. and purification by means of column chromatography.
Name
2-(trans-3-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( grad20/2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(cis-3-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,3-cyclohexanediamine interact with metal ions, and what are the structural implications?

A: 1,3-Cyclohexanediamine (1,3-chxn) acts as a ligand, primarily coordinating to metal ions like copper(II) and nickel(II) through its nitrogen atoms. [, , ] This interaction leads to the formation of chelate complexes. Depending on the specific metal ion and reaction conditions, 1,3-chxn can form complexes with different coordination geometries:

  • Square Planar: Observed in [Cu(1,3-chxn)2]Br2 and 2, where four nitrogen atoms from two 1,3-chxn molecules coordinate to the central copper ion. []
  • Square Pyramidal: Observed in [CuCl(1,3-chxn)2]ClO4, where four nitrogen atoms from two 1,3-chxn molecules and one chloride ion coordinate to the copper ion. []

Q2: What is the significance of the conformational changes in 1,3-cyclohexanediamine upon complexation with metal ions?

A: Upon coordinating to a metal ion, 1,3-chxn transitions from a diequatorial conformation to a diaxial conformation. [] This conformational change, confirmed through infrared spectroscopy, is crucial for the formation of stable chelate rings with the metal ion. The specific conformation adopted by the chelate ring can impact the stability, reactivity, and spectroscopic properties of the metal complex.

Q3: How can the structure of 1,3-cyclohexanediamine be exploited in material science applications?

A: 1,3-Cyclohexanediamine can act as a building block for synthesizing polymers with specific properties. For example, it can react with epoxy fatty acid methyl ester to create polyether aliphatic polymerized amide (PEAPA). [] This PEAPA demonstrates potential as a curing agent for epoxy resins, offering a more flexible alternative to rigid curing agents like 1,3-cyclohexanediamine. By adjusting the PEAPA content in epoxy resin formulations, the material's mechanical properties, such as tensile strength, hardness, and elongation at break, can be fine-tuned. []

Q4: Can you elaborate on the use of 1,3-cyclohexanediamine in the fabrication of thin-film composite membranes?

A: 1,3-Cyclohexanediamine plays a crucial role in interfacial polymerization, a method for creating thin-film composite (TFC) membranes. [, ] It reacts with a diacyl chloride, typically 1,3-benzenedisulfonyl dichloride (BDSC) or trimesoyl chloride (TMC), at the interface of two immiscible phases to form a thin polyamide layer on a porous support membrane.

  • The chemical structure of the diamine monomer used in interfacial polymerization (e.g., 1,3-diaminopropane, 1,3-cyclohexanediamine, or m-phenylenediamine). [, ]
  • The concentration of monomers in the water and oil phases. []
  • The contact time between the water-phase solution and the membrane substrate. []
  • The duration of the polymerization reaction. []

Q5: How does the chemical structure of the diamine monomer used in interfacial polymerization affect the performance of the resulting TFC membrane?

A: The chemical structure of the diamine monomer directly influences the properties of the polyamide layer and, consequently, the performance of the TFC membrane. For instance, using 1,3-cyclohexanediamine (CHDA) as the diamine monomer instead of 1,3-diaminopropane (DAPE) or m-phenylenediamine (MPDA) resulted in a TFC membrane with superior performance in forward osmosis tests. [] The CHDA-based membrane exhibited higher water flux and lower reverse salt flux, indicating a more efficient separation process. []

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